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Compound of Interest

Compound Name: ACE2 protein

CAS No.: 134324-48-4

Cat. No.: B1178254

Get Quote

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a critical metalloprotease that plays a central role

in the renin-angiotensin system (RAS), where it is instrumental in cardiovascular and renal

regulation.[1] ACE2 has also been identified as the primary cellular receptor for the SARS-CoV

and SARS-CoV-2 viruses, making it a key target of investigation in infectious disease research.

[1][2] Western blotting is a widely used and powerful technique to detect and quantify ACE2
protein levels in various biological samples, including cell lysates and tissue homogenates.[1]

[3] These application notes provide a comprehensive protocol for the detection of ACE2 by

Western blot, intended for researchers, scientists, and drug development professionals.

The calculated molecular weight of ACE2 is approximately 92 kDa.[2] However, due to post-

translational modifications, particularly N-glycosylation, the full-length ACE2 protein typically

migrates at a higher molecular weight of around 120 kDa on an SDS-PAGE gel.[1][2]

Depending on the sample type and proteolytic activity, smaller cleaved fragments of ACE2 may

also be detected at approximately 50-75 kDa.[2][4]
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For successful and reproducible detection of ACE2, several parameters must be optimized.

The following table summarizes key quantitative data and recommended ranges derived from

established protocols.

Parameter Recommended Value Notes

Protein Loading Amount 20 - 100 µg per lane

20-30 µg is common for cell

lysates; higher amounts may

be needed for tissues.[1][5][6]

SDS-PAGE Gel
4-20% Tris-Glycine Gradient

Gel

A 10% polyacrylamide gel is

also suitable.[1][5]

Blocking Buffer
5% non-fat dry milk or 3-5%

BSA in TBST

Incubate for 1 hour at room

temperature to prevent non-

specific antibody binding.[1][5]

Primary Antibody Dilution 1:500 to 1:5000

This must be optimized for the

specific antibody used.[1][2][5]

[7]

Primary Antibody Incubation
Overnight at 4°C or 1.5-2

hours at RT

Overnight incubation at 4°C is

often recommended to

enhance signal.[1][2]

Secondary Antibody Dilution 1:5000 to 1:10000

Dilution depends on the

antibody and detection reagent

sensitivity.[1]

Washing Steps
3 to 5 washes, 5-10 minutes

each in TBST

Thorough washing is crucial to

minimize background noise.[1]

Experimental Workflow
The diagram below illustrates the key steps in the Western blot protocol for detecting ACE2
protein.
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ACE2 Western Blot Workflow

Sample Preparation & Loading

Electrophoresis & Immunodetection

Analysis

1. Sample Lysis
(Cells or Tissues in RIPA Buffer)

2. Protein Quantification
(BCA or Bradford Assay)

3. Denaturation
(Laemmli Buffer, 95-100°C)

4. SDS-PAGE

5. Protein Transfer
(PVDF or Nitrocellulose)

6. Blocking
(5% Milk or BSA in TBST)

7. Primary Antibody Incubation
(Anti-ACE2, 4°C Overnight)

8. Secondary Antibody Incubation
(HRP-conjugated, 1 hr at RT)

9. Signal Detection
(ECL Substrate)

10. Image Capture & Analysis
(Normalize to Loading Control)

Click to download full resolution via product page

Caption: A flowchart of the major steps for ACE2 protein detection by Western blot.
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Detailed Experimental Protocols
This section provides a step-by-step protocol for performing a Western blot to detect ACE2
protein levels.

A. Sample Preparation (Cell and Tissue Lysates)
Cell Lysis:

Culture cells (e.g., Calu-3, Caco-2, Vero) to the desired confluency.[1][8][9]

Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered

saline (PBS).[1]

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and

phosphatase inhibitors.[1][5]

Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.[1]

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell

debris.[1]

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Tissue Homogenization:

Weigh approximately 100 mg of tissue and homogenize it in 1 mL of ice-cold RIPA buffer

with protease inhibitors.[5]

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.[5]

Collect the supernatant for protein quantification.

B. Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as

the bicinchoninic acid (BCA) or Bradford assay.
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Prepare a standard curve using a known concentration of a protein standard, like Bovine

Serum Albumin (BSA), to accurately calculate the concentration of each sample.[1]

C. SDS-PAGE and Membrane Transfer
Sample Preparation for Loading:

Take 20-30 µg of protein from each sample and add an equal volume of 2x Laemmli

sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[1]

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

Gel Electrophoresis:

Load the denatured protein samples and a molecular weight marker into the wells of an

SDS-PAGE gel (e.g., 4-20% gradient gel).[1]

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

[1]

Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane.[1][5] This can be done using a wet or semi-dry transfer system.

For high molecular weight proteins like ACE2 (~120 kDa), a wet transfer at 4°C for 2 hours

at 70V is recommended.[6]

D. Immunoblotting
Blocking:

After transfer, block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered

saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]

[5] This step is crucial for preventing non-specific antibody binding.

Primary Antibody Incubation:
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Incubate the membrane with a primary antibody specific for ACE2, diluted in the blocking

buffer. The optimal dilution (typically between 1:500 and 1:5000) should be determined

empirically.[1][2]

Incubation is typically performed overnight at 4°C with gentle agitation.[1]

Washing:

Wash the membrane three to five times for 5-10 minutes each with TBST to remove any

unbound primary antibody.[1]

Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., goat anti-rabbit IgG HRP) diluted in blocking buffer (e.g., 1:5000 to

1:10000) for 1 hour at room temperature.[1]

Final Washes:

Repeat the washing step as described in D.3 to remove unbound secondary antibody.[1]

E. Signal Detection and Data Analysis
Signal Development:

Prepare an enhanced chemiluminescence (ECL) substrate according to the

manufacturer's instructions.

Incubate the membrane with the substrate for the recommended time (usually 1-5

minutes).[1]

Image Capture:

Capture the chemiluminescent signal using a CCD camera-based imager or by exposing

the membrane to X-ray film.[1]

Data Analysis:
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Quantify the band intensities using image analysis software such as ImageJ.

To account for variations in protein loading, normalize the ACE2 band intensity to that of a

loading control protein (e.g., β-actin or GAPDH) from the same sample.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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